
3,3-Difluorocyclopentanecarboxamide
Vue d'ensemble
Description
3,3-Difluorocyclopentanecarboxamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a cyclic amide that contains two fluorine atoms, which make it highly reactive and stable. This compound has been studied extensively in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 3,3-Difluorocyclopentanecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in the regulation of gene expression. It has been shown to inhibit HDACs and LSD1, which are involved in the removal of acetyl and methyl groups from histones, respectively. This inhibition leads to the accumulation of acetylated and methylated histones, which can alter the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its target enzymes and proteins. It has been shown to inhibit the growth of cancer cells by altering the expression of genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Difluorocyclopentanecarboxamide in lab experiments is its high stability and reactivity, which makes it an ideal candidate for studying enzyme inhibition and protein-protein interactions. However, its high reactivity also makes it difficult to handle, and it requires specialized equipment and expertise to work with. Additionally, its effects on different enzymes and proteins can vary, making it important to carefully select the appropriate target for each experiment.
Orientations Futures
There are several future directions for the study of 3,3-Difluorocyclopentanecarboxamide. One area of interest is the development of more selective inhibitors of specific HDACs and BET proteins, which could lead to the development of more effective and targeted therapies for cancer and other diseases. Additionally, the study of this compound in animal models of various diseases could provide valuable insights into its potential therapeutic applications. Finally, the development of new synthetic methods for this compound could lead to improved yields and lower costs, making it more accessible for scientific research.
Applications De Recherche Scientifique
3,3-Difluorocyclopentanecarboxamide has been extensively studied in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for various diseases. It has been studied as an inhibitor of enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression. It has also been studied as an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of transcription.
Propriétés
IUPAC Name |
3,3-difluorocyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXDPVAMNAKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
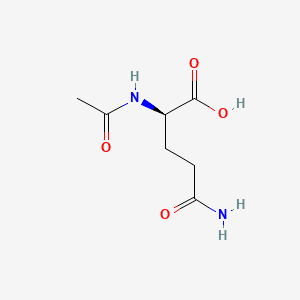
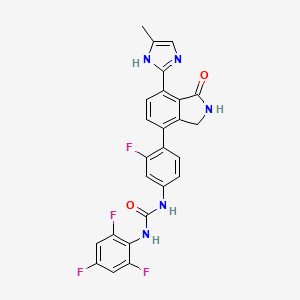

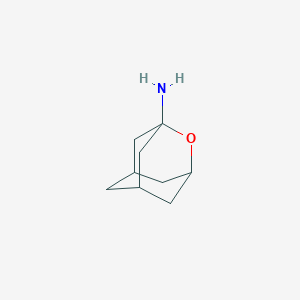
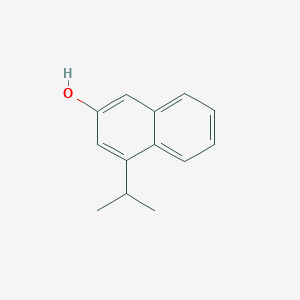
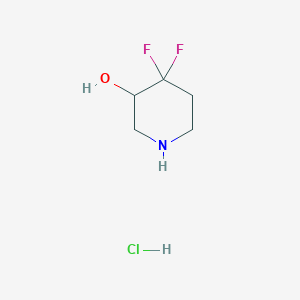
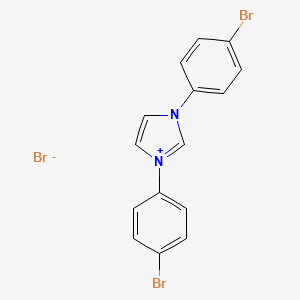

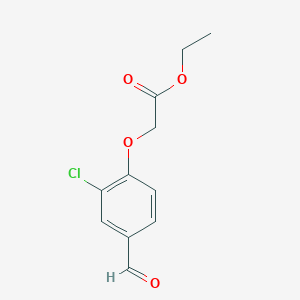
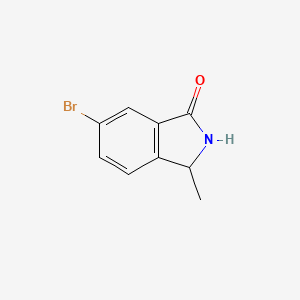

![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)